molecular formula C7H9N3O B010436 3-(Methylamino)pyridine-2-carboxamide CAS No. 103976-53-0

3-(Methylamino)pyridine-2-carboxamide

Cat. No.: B010436
CAS No.: 103976-53-0
M. Wt: 151.17 g/mol
InChI Key: XUNMNUHIFGQPAG-UHFFFAOYSA-N
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Description

3-(Methylamino)picolinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of picolinamide, where the amino group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)picolinamide typically involves the reaction of picolinamide with methylamine. One common method is to dissolve picolinamide in a suitable solvent such as dimethylformamide (DMF) and then add methylamine under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-(Methylamino)picolinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(Methylamino)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)picolinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been found to inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects . In the case of its antitumor activity, it selectively inhibits Aurora-B kinase, which plays a crucial role in cell division .

Comparison with Similar Compounds

Uniqueness: 3-(Methylamino)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

103976-53-0

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11)

InChI Key

XUNMNUHIFGQPAG-UHFFFAOYSA-N

SMILES

CNC1=C(N=CC=C1)C(=O)N

Canonical SMILES

CNC1=C(N=CC=C1)C(=O)N

Synonyms

2-Pyridinecarboxamide,3-(methylamino)-(9CI)

Origin of Product

United States

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